molecular formula C8H8N2O3 B6254325 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid CAS No. 1211517-11-1

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Cat. No.: B6254325
CAS No.: 1211517-11-1
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1211517-11-1

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.